molecular formula C20H16F2N2OS B2563124 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223905-65-4

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2563124
CAS No.: 1223905-65-4
M. Wt: 370.42
InChI Key: HJVBKMYBHIWUPB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of fluorine atoms in the benzoyl and phenyl groups enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.

    Introduction of Fluorobenzoyl and Fluorophenyl Groups: The fluorobenzoyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

    Thione Formation: The thione group can be introduced by reacting the intermediate compound with a sulfur-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: As a probe for studying biological processes involving spirocyclic structures.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure with chlorine atoms instead of fluorine.

    1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure with methyl groups instead of fluorine.

    1-(4-Nitrobenzoyl)-3-(4-nitrophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure with nitro groups instead of fluorine.

Uniqueness

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4

Properties

IUPAC Name

(4-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2OS/c21-15-7-3-13(4-8-15)17-19(26)24(20(23-17)11-1-2-12-20)18(25)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVBKMYBHIWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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